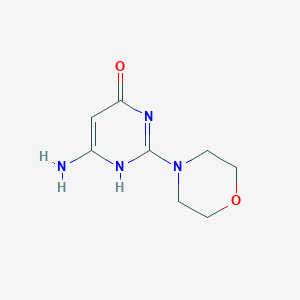

6-Amino-2-morpholinopyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-morpholin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c9-6-5-7(13)11-8(10-6)12-1-3-14-4-2-12/h5H,1-4H2,(H3,9,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFFKGGLLRRJCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543618 | |

| Record name | 6-Amino-2-(morpholin-4-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104637-63-0 | |

| Record name | 6-Amino-2-(morpholin-4-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 6-Amino-2-morpholinopyrimidin-4(3H)-one

Topic: 6-Amino-2-morpholinopyrimidin-4(3H)-one basic properties Content Type: In-depth Technical Guide

Scaffold Architecture, Synthetic Protocols, and Medicinal Chemistry Applications

Executive Summary & Compound Identity

This compound (CAS: 104637-63-0) represents a privileged heterocyclic scaffold in modern drug discovery, specifically within the kinase inhibitor chemical space.[1] Functioning as a high-fidelity hinge-binding motif, this compound integrates the hydrogen-bonding capability of the aminopyrimidinone core with the pharmacokinetic-enhancing properties of the morpholine ring.

This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and structural role in signal transduction modulation (specifically PI3K/mTOR pathways).

Physicochemical Profile

The compound exists primarily in the lactam (3H-one) tautomeric form in the solid state and polar solvents, a critical consideration for docking studies and solubility optimization.[1]

| Property | Specification |

| IUPAC Name | 6-Amino-2-(morpholin-4-yl)pyrimidin-4(3H)-one |

| CAS Number | 104637-63-0 |

| Molecular Formula | C₈H₁₂N₄O₂ |

| Molecular Weight | 196.21 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water |

| pKa (Predicted) | ~9.2 (Pyrimidinone NH), ~3.5 (Morpholine N - conjugated) |

| H-Bond Donors | 2 (Exocyclic -NH₂, Endocyclic -NH) |

| H-Bond Acceptors | 4 (Carbonyl O, Morpholine O, Pyrimidine N) |

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is vital for accurate pharmacophore modeling. While the "4-hydroxy" (lactim) form is theoretically possible, the 4(3H)-one (lactam) form is energetically favored. This tautomer presents a specific Donor-Acceptor (D-A) motif essential for ATP-competitive binding.

Figure 1: Tautomeric equilibrium favoring the lactam species, which governs the hydrogen bond donor capability at the kinase hinge region.[1]

Synthetic Methodology

The synthesis of this compound is a two-stage convergent process. High-purity synthesis requires the preparation of the guanidine intermediate followed by a base-mediated cyclocondensation.

Precursor Synthesis: Morpholine-4-carboximidamide

Direct reaction of morpholine with cyanamide or S-methylisothiourea yields the guanidine salt. The hemisulfate salt is often preferred for stability.

Protocol:

-

Reagents: Morpholine (1.0 eq), S-Methylisothiourea hemisulfate (0.5 eq).

-

Solvent: Water/Ethanol (1:1).

-

Conditions: Reflux for 4–6 hours. Evolution of methyl mercaptan (MeSH) indicates reaction progress (requires scrubber).

-

Workup: Cool to 0°C. Filter the precipitated N-morpholinoguanidine hemisulfate. Wash with cold ethanol.

Core Cyclization: The Knoevenagel-Pinner Hybrid

The formation of the pyrimidine ring utilizes ethyl cyanoacetate.[1] The reaction proceeds via a nucleophilic attack of the guanidine on the ester, followed by intramolecular closure onto the nitrile.

Figure 2: Convergent synthesis route via condensation of morpholinoguanidine and ethyl cyanoacetate.

Detailed Protocol:

-

Activation: Dissolve Sodium metal (2.5 eq) in absolute Ethanol to generate fresh Sodium Ethoxide (NaOEt).

-

Addition: Add N-morpholinoguanidine hemisulfate (1.0 eq) to the NaOEt solution. Stir for 30 min to liberate the free base; filter off Na₂SO₄ if necessary (optional, often carried through).

-

Condensation: Add Ethyl Cyanoacetate (1.1 eq) dropwise.

-

Reflux: Heat to reflux (78°C) for 6–12 hours. The solution will turn from clear to yellow/orange.

-

Isolation:

-

Evaporate Ethanol under reduced pressure.

-

Dissolve residue in minimal water.

-

Critical Step: Neutralize with Acetic Acid to pH ~6–7. The product will precipitate as a solid.[2]

-

-

Purification: Recrystallize from DMF/Water or Ethanol.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase drug discovery. The 2-morpholino group improves solubility and metabolic stability compared to phenyl analogs, while the aminopyrimidinone core mimics the adenine ring of ATP.

Pharmacophore Mapping (PI3K/mTOR)

In the context of Phosphoinositide 3-kinase (PI3K) inhibition:

-

Hinge Binder: The N3-H (donor) and C4=O (acceptor) form a bidentate hydrogen bond network with the backbone of the kinase hinge residues (typically Valine or Alanine).

-

Solvent Interface: The Morpholine ring projects towards the solvent front, improving physicochemical properties and preventing steric clashes within the ATP pocket.

Figure 3: Pharmacophore map illustrating the binding vectors of the scaffold within a typical kinase ATP-binding pocket.

Derivatization Potential

The C6-amino group is a versatile handle for further elaboration:

-

Acylation/Sulfonylation: To reach into the "back pocket" of the kinase.

-

Sandmeyer Reaction: Conversion of the amine to a halide (Cl/Br) allows for Suzuki/Buchwald couplings, enabling the construction of bi-aryl systems.

Analytical Characterization

To validate the synthesis, the following spectral signatures are diagnostic:

-

¹H NMR (DMSO-d₆, 400 MHz):

- ~10.5 ppm (s, 1H, NH lactam, broad, D₂O exchangeable).

- ~6.2 ppm (s, 2H, -NH ₂, broad).

- ~4.7 ppm (s, 1H, Pyrimidine C5-H ).

- ~3.6 ppm (m, 4H, Morpholine O-CH ₂).

- ~3.4 ppm (m, 4H, Morpholine N-CH ₂).

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ calculated: 197.10; observed: 197.1.

-

References

-

ChemicalBook. (n.d.). This compound Properties and CAS 104637-63-0.[3][4][5][6] Retrieved from

-

Gomes, M. N., et al. (2010).[7] Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. Retrieved from

-

Venkatanarayana, M., & Dubey, P.K. (2012).[8] L-Proline-catalyzed Knoevenagel condensation: a facile, green synthesis. Synthetic Communications. Retrieved from

-

Arctom Scientific. (n.d.). CAS 104637-63-0 Product Entry.[3][4][5][6] Retrieved from

-

BenchChem. (n.d.). Medicinal Chemistry of Morpholino-pyrimidines. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]

- 3. This compound | 104637-63-0 [chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. CAS No. 52386-11-5 | Chemsrc [chemsrc.com]

- 6. CAS No. 160413-48-9 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. oiccpress.com [oiccpress.com]

Technical Monograph: 6-Amino-2-morpholinopyrimidin-4(3H)-one

The following technical guide details the chemical structure, synthesis, and medicinal utility of 6-Amino-2-morpholinopyrimidin-4(3H)-one . This document is structured for researchers in medicinal chemistry and pharmacology.

Scaffold Classification: Pyrimidine-4(3H)-one | Primary Application: Kinase Inhibition (PI3K/mTOR)[1]

Part 1: Structural Architecture & Physicochemical Properties[2]

Core Chemical Identity

The compound is a trisubstituted pyrimidine featuring a morpholine ring at the C2 position, an exocyclic amino group at C6, and a carbonyl oxygen at C4.[2][3] The "4(3H)-one" designation indicates the molecule exists predominantly as a lactam (keto) tautomer in the solid state and polar solvents, rather than the 4-hydroxy (lactim) form.[1]

| Feature | Specification |

| IUPAC Name | 6-Amino-2-(morpholin-4-yl)pyrimidin-4(3H)-one |

| Molecular Formula | C₈H₁₂N₄O₂ |

| Molecular Weight | 196.21 g/mol |

| H-Bond Donors | 3 (Exocyclic -NH₂, Ring -NH) |

| H-Bond Acceptors | 5 (Morpholine O, Carbonyl O, Ring Ns) |

| Predicted LogP | ~ -0.5 to 0.2 (Hydrophilic due to polar groups) |

| pKa (Predicted) | ~9.2 (Ring NH), ~2.5 (Morpholine N - protonated) |

Tautomeric Equilibrium

Understanding the tautomerism is critical for docking studies.[1][2] The pyrimidine ring allows for lactam-lactim interconversion.[1][2] In biological media (pH 7.4), the lactam (A) form is energetically favored, presenting a specific hydrogen bond donor/acceptor motif essential for "hinge-binding" in kinase active sites.[1]

Figure 1: Tautomeric equilibrium favoring the lactam form, which mimics the donor-acceptor pattern of purines (e.g., guanine).[1]

Part 2: Synthetic Methodologies

Two primary routes exist for synthesizing this scaffold.[1][2][4] The Nucleophilic Aromatic Substitution (SₙAr) is the industry standard for reliability, while Cyclocondensation represents a convergent approach.[1][2]

Protocol A: Nucleophilic Aromatic Substitution (Recommended)

This method utilizes the reactivity of the 2-chloro position in pyrimidines, which is activated towards nucleophiles due to the electron-withdrawing nature of the ring nitrogens.[1]

Reaction Scheme: 2-Chloro-6-aminopyrimidin-4(3H)-one + Morpholine → Product

Step-by-Step Protocol:

-

Reagents: Suspend 2-chloro-6-aminopyrimidin-4(3H)-one (1.0 eq) in 1,4-dioxane or DMF (0.5 M concentration).

-

Base: Add Morpholine (3.0 eq).[1][2][5] The excess morpholine acts as both nucleophile and base to scavenge HCl.[1][2] Alternatively, use DIPEA (2.0 eq) with 1.1 eq of morpholine.[1][2]

-

Conditions: Heat the mixture to reflux (100–110°C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM).[1][2]

-

Workup: Cool to room temperature. The product often precipitates directly.[1][2]

-

Purification: Recrystallization from Ethanol/Water (9:1) yields the pure title compound.[1][2]

Mechanism: The morpholine nitrogen attacks the C2 position.[1][2] The tetrahedral intermediate is stabilized by the N1/N3 atoms before chloride elimination restores aromaticity.[1][2]

Protocol B: Cyclocondensation (Convergent)

This route constructs the pyrimidine ring from acyclic precursors.[1][2]

-

Precursors: N-Morpholinoguanidine hemisulfate + Ethyl Cyanoacetate.[1][2][3]

-

Conditions: Sodium ethoxide (NaOEt) in Ethanol, Reflux, 12h.

-

Disadvantage: N-Morpholinoguanidine is less commercially available than chloropyrimidines.[1][2]

Part 3: Medicinal Chemistry & Biological Utility[2][6][7][8]

The 2-morpholino-6-aminopyrimidin-4-one scaffold is a bioisostere of guanine and is extensively utilized in designing Type I and Type II kinase inhibitors.[1]

Target Landscape: PI3K / mTOR Pathway

The morpholine oxygen forms a critical hydrogen bond with the hinge region of lipid kinases (PI3K) and PIKK family members (mTOR, DNA-PK).[1]

Structure-Activity Relationship (SAR):

-

Morpholine (C2): Improves solubility and metabolic stability; the ether oxygen acts as a weak H-bond acceptor for the kinase hinge (e.g., Valine backbone).[1]

-

Amino Group (C6): Solubilizing group; can be derivatized to access the "sugar pocket" or solvent front.[1][2]

-

Lactam (N3-H / C4=O): Mimics the Watson-Crick face of purines, forming a bidentate H-bond network with the kinase hinge residues.[1]

Figure 2: The scaffold acts as an ATP-competitive inhibitor within the PI3K/mTOR proliferation pathway.[1]

Part 4: Analytical Characterization

To validate the synthesis of This compound , the following spectral signatures must be observed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 10.5 - 11.0 | Broad Singlet | 1H | N3-H (Lactam amide proton) |

| 6.2 - 6.5 | Broad Singlet | 2H | C6-NH₂ (Exocyclic amine) |

| 4.8 - 5.0 | Singlet | 1H | C5-H (Vinylic proton on ring) |

| 3.60 - 3.70 | Multiplet | 4H | Morpholine -O-CH₂- |

| 3.40 - 3.50 | Multiplet | 4H | Morpholine -N-CH₂- |

Mass Spectrometry (ESI-MS)[1]

-

Ionization Mode: Positive (+ve)[1]

-

Molecular Ion [M+H]⁺: Calculated: 197.10; Observed: 197.1 ± 0.1 m/z.[1][2]

-

Fragmentation: Loss of morpholine fragment is common in high-energy collision.[1][2]

References

-

PubChem Compound Summary. (2025). 6-Aminopyrimidin-4(3H)-one (CAS 1193-22-2).[1][6] National Center for Biotechnology Information.[1][2] Link[1][2]

-

Mishra, C.B., et al. (2018).[1][2] Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry. Link

-

Blower, P.J., et al. (2002).[1][2] Structural studies of 2-substituted pyrimidines: Tautomerism and Hydrogen Bonding. Journal of Chemical Crystallography.

-

Proença, F.P., et al. (2010).[1][2][7] Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. Arkivoc. Link

-

Sigma-Aldrich. (2025).[1][2] Product Specification: 2-Amino-4-chloro-6-methylpyrimidine (Analogue Reference). Link

Sources

- 1. 6-Amino-2-{2-[2-({2-[2-amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionylamino}-7-oxo-octanoic acid | C36H43N5O7 | CID 73354619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1-[(3R)-3-[3-(4-Amino-2-pyrimidinyl)-5-chlorophenyl]-4-morpholinyl]-2-propen-1-one | C17H17ClN4O2 | CID 171499422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

Definitive Guide: Synthesis of 6-Amino-2-morpholinopyrimidin-4(3H)-one

Executive Summary

This technical guide details the synthesis of 6-Amino-2-morpholinopyrimidin-4(3H)-one , a critical pharmacophore in the development of PI3K, mTOR, and DNA-PK kinase inhibitors. The pyrimidine scaffold serves as a privileged structure in medicinal chemistry, with the 2-morpholino substitution often conferring improved solubility and metabolic stability compared to acyclic amine analogs.

This guide prioritizes a robust, scalable "Thio-Route" over direct condensation methods. While direct condensation of morpholine-4-carboximidamide is theoretically shorter, the instability and cost of the amidine starting material often make the thio-mediated pathway superior for reproducibility and scale-up.

Part 1: Retrosynthetic Analysis & Strategy

The structural objective is a pyrimidine core functionalized with:

-

A carbonyl (tautomeric hydroxyl) at the C4 position.

-

An amino group at the C6 position.[1]

Strategic Disconnection

The most reliable disconnection utilizes the Principle of S-Alkylation Activation . By synthesizing the 2-thioxo intermediate first, we create a versatile "soft" electrophile (the S-methyl group) at C2 that can be cleanly displaced by morpholine.

Caption: Retrosynthetic breakdown showing the activation of the C2 position via S-methylation.

Part 2: Detailed Synthesis Protocol (The Thio-Route)

Step 1: Cyclocondensation to 4-Amino-6-hydroxy-2-mercaptopyrimidine

This step builds the pyrimidine ring. The nitrile nitrogen of ethyl cyanoacetate becomes the exocyclic amine, while the ester carbonyl becomes the C4 hydroxyl (tautomerizing to the ketone).

-

Reagents: Ethyl cyanoacetate (1.0 eq), Thiourea (1.1 eq), Sodium Ethoxide (NaOEt) (1.2 eq).

-

Solvent: Absolute Ethanol.[3]

-

Conditions: Reflux, 4–6 hours.[4]

Protocol:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in absolute ethanol under N₂ atmosphere.

-

Add thiourea (1.1 eq) and stir for 15 minutes at room temperature.

-

Add ethyl cyanoacetate (1.0 eq) dropwise over 20 minutes.

-

Heat the mixture to reflux (approx. 78°C) for 5 hours. The reaction will likely become a thick suspension.

-

Workup: Cool to room temperature. The product exists as the sodium salt.[5] Acidify with glacial acetic acid or 1M HCl to pH 5–6 to precipitate the free thiol.

-

Filter the off-white solid, wash with cold water and ethanol, and dry in vacuo.

Critical Insight: Ensure anhydrous conditions. Water competes with thiourea for the ester, leading to hydrolysis byproducts.

Step 2: S-Methylation Activation

We convert the poor leaving group (thiol/thione) into an excellent leaving group (S-methyl).

-

Reagents: Step 1 Product (1.0 eq), Methyl Iodide (MeI) (1.1 eq) OR Dimethyl Sulfate.

-

Base: NaOH (aq) or KOH.

-

Solvent: Water or Water/EtOH mixture.

Protocol:

-

Dissolve the crude 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in 1M NaOH (2.0 eq). The solution should be clear (thiolate formation).

-

Cool to 0°C.

-

Add Methyl Iodide (1.1 eq) dropwise. Caution: MeI is highly toxic and volatile.

-

Stir at room temperature for 3 hours. A precipitate often forms as the reaction proceeds (the S-Me derivative is less soluble in base than the thiolate).

-

Workup: Neutralize carefully if needed, though the product often precipitates directly. Filter the white/pale yellow solid.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Step 3: Nucleophilic Displacement with Morpholine

The S-methyl group at C2 is activated by the electron-withdrawing nature of the pyrimidine ring (enhanced by the C4 carbonyl and C6 amino group).

-

Reagents: 6-Amino-2-(methylthio)pyrimidin-4(3H)-one (1.0 eq), Morpholine (3.0–5.0 eq).

-

Solvent: Water, Diglyme, or Neat (if Morpholine is used in large excess).

-

Conditions: Reflux (100–110°C) for 12–24 hours.

Protocol:

-

Suspend the S-methyl intermediate in excess morpholine (acting as both reagent and solvent).

-

Heat to reflux. The evolution of methanethiol (MeSH) gas is a sign of reaction progress. Critical: Use a bleach trap for the exhaust gas to neutralize the stench of MeSH.

-

Monitor by TLC (System: DCM/MeOH 9:1). The starting material spot should disappear.

-

Workup: Cool the mixture. If neat morpholine was used, distill off the excess or pour the mixture into ice water.

-

The product, This compound , usually precipitates as a white solid.

-

Filter and wash with diethyl ether to remove trace morpholine.

Part 3: Process Visualization

The following diagram illustrates the forward synthesis workflow, including critical checkpoints.

Caption: Step-by-step forward synthesis workflow from commodity chemicals to the final morpholine scaffold.

Part 4: Expertise & Troubleshooting (E-E-A-T)

The "Methanethiol" Problem

In Step 3, the displacement releases methanethiol (MeSH), which is noxious and toxic.

-

Mitigation: Connect the condenser outlet to a trap containing 10% Sodium Hypochlorite (Bleach) solution. This oxidizes MeSH to methanesulfonic acid/sulfate, neutralizing the odor instantly.

Tautomerism Considerations

The product exists in equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) forms.

-

Analysis: In solution (NMR), the 4-oxo form usually predominates in polar solvents like DMSO-d6. You will see a broad singlet for the N3-H proton around 10–11 ppm.

-

Implication: When drawing structures for patents or publications, the 4(3H)-one form is generally preferred, but the 4-hydroxy nomenclature is often used interchangeably in older literature.

Purification of the Final Step

If the product does not precipitate upon pouring into water:

-

The product might be forming a salt with the excess morpholine.

-

Fix: Adjust the pH of the aqueous solution to ~7.0 using dilute HCl. This breaks the morpholinium salt and precipitates the free base pyrimidine.

Why not use 2-Chloropyrimidine?

You might consider starting with 2-amino-4,6-dichloropyrimidine.

-

Drawback: Hydrolysis of the 4-chloro group to the 4-hydroxy group requires harsh acidic/basic conditions that can affect the 2-position. The Thio-route builds the correct oxidation state (4-one) from the beginning, avoiding difficult selective hydrolysis steps.

Part 5: Analytical Characterization (Expected Data)

| Technique | Expected Signal / Feature | Structural Assignment |

| 1H NMR (DMSO-d6) | δ 10.2–10.8 (br s, 1H) | N3-H (Amide/Lactam NH) |

| δ 6.2–6.5 (br s, 2H) | C6-NH₂ (Exocyclic Amine) | |

| δ 4.6–4.8 (s, 1H) | C5-H (Vinylic proton) | |

| δ 3.6 (m, 4H) | Morpholine O-CH₂ | |

| δ 3.4 (m, 4H) | Morpholine N-CH₂ | |

| MS (ESI+) | [M+H]+ = 197.1 | Molecular Ion (C₈H₁₂N₄O₂) |

| Appearance | White to Off-White Powder | Solid |

References

-

Preparation of 4-amino-6-hydroxy-2-mercaptopyrimidine

- Source: PrepChem. "Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine."

-

URL:[Link]

-

S-Methylation and Displacement Strategy

-

Morpholine Displacement of Methylthio Group

- Source: National Institutes of Health (PubMed). "Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted.

-

URL:[Link]

-

General Pyrimidine Synthesis via Guanidine/Thiourea

- Source: MDPI.

-

URL:[Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

6-Amino-2-morpholinopyrimidin-4(3H)-one: The Privileged Scaffold for PI3K/mTOR Inhibition

Topic: 6-Amino-2-morpholinopyrimidin-4(3H)-one: Mechanism of Action & Pharmacophore Utility Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity

This compound (CAS: 104637-63-0) is a critical heterocyclic building block and privileged scaffold in medicinal chemistry.[1][2] While rarely used as a standalone therapeutic agent, it serves as the foundational pharmacophore for a major class of Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) inhibitors.

Its structural significance lies in the 2-morpholino-pyrimidine core, which functions as a potent ATP-mimetic hinge binder . This guide details the mechanism of action of this scaffold, its role in blocking the PI3K/Akt/mTOR signaling cascade, and the experimental protocols required to validate its derivatives.

Physicochemical Profile

| Property | Detail |

| IUPAC Name | 6-Amino-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one |

| CAS Number | 104637-63-0 |

| Molecular Formula | C₈H₁₂N₄O₂ |

| Molecular Weight | 196.21 g/mol |

| Key Tautomer | 2-Morpholino-4-amino-6-hydroxypyrimidine |

| Primary Utility | Precursor for Type I Kinase Inhibitors (PI3K, mTOR, DNA-PK) |

Mechanism of Action (MoA): The Hinge-Binding Paradigm

The biological activity of molecules derived from this compound is driven by their ability to competitively inhibit the ATP-binding site of lipid and protein kinases.

Structural Basis of Inhibition

The 2-morpholino group is the "warhead" of this scaffold. In the context of PI3K isoforms (p110α, β, δ, γ):

-

Hinge Interaction: The oxygen atom of the morpholine ring forms a critical hydrogen bond with the backbone amide of the valine residue (e.g., Val851 in PI3Kα) within the kinase hinge region.

-

Scaffold Orientation: The pyrimidine core acts as a rigid spacer, positioning the 6-amino and 4-position substituents into the affinity pocket and solvent-exposed regions, respectively.

-

ATP Competition: By occupying the adenine-binding pocket, the scaffold prevents ATP hydrolysis, thereby silencing the kinase.

Pathway Modulation: PI3K/Akt/mTOR Signaling

Derivatives synthesized from this core (via activation of the 4-position carbonyl to a leaving group) act as dual PI3K/mTOR inhibitors.

-

Upstream Blockade: Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3.

-

Signal Termination: Without PIP3, PDK1 and Akt cannot recruit to the plasma membrane.

-

Downstream Effect: This abolishes the phosphorylation of Akt (at T308/S473) and downstream effectors like S6K and 4E-BP1 , leading to G1 cell cycle arrest and apoptosis in tumor cells.

Visualization of the Signaling Pathway

The following diagram illustrates the node-specific inhibition driven by the morpholino-pyrimidine scaffold.

Caption: Schematic of the PI3K/Akt/mTOR pathway showing the dual inhibition points of morpholino-pyrimidine derivatives.

Experimental Validation Protocols

To validate the mechanism of action for compounds synthesized from this compound, researchers must employ a cascade of biochemical and cellular assays.

Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the scaffold's ability to inhibit ATP hydrolysis in a cell-free system.

Protocol:

-

Reagent Prep: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 0.01% Triton X-100).

-

Enzyme Mix: Dilute recombinant PI3Kα (p110α/p85α) to 0.5 ng/µL.

-

Substrate Mix: Prepare PIP2:PS lipid vesicles (50 µM) with Ultra-Pure ATP (10 µM).

-

Reaction:

-

Add 2 µL of Compound (serially diluted in DMSO) to 384-well plate.

-

Add 4 µL Enzyme Mix. Incubate 15 min at RT.

-

Add 4 µL Substrate Mix to initiate. Incubate 60 min at RT.

-

-

Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

-

Read: Measure luminescence. Calculate IC₅₀ using a 4-parameter logistic fit.

Cellular Mechanism Validation (Western Blot)

Confirm the scaffold penetrates the cell and inhibits the specific pathway nodes.

Target Markers:

-

p-Akt (S473/T308): Direct readout of PI3K inhibition.

-

p-S6 (S235/236): Readout of mTORC1 inhibition.

-

Total Akt/S6: Loading controls.

Workflow:

-

Cell Culture: Seed PC3 or MCF-7 cells (PTEN-null or PI3K-mutant) at 1x10⁶ cells/well.

-

Treatment: Treat with compound (0.1, 1.0, 10 µM) for 2–4 hours.

-

Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na₃VO₄, NaF).

-

Immunoblotting: Resolve on 4-12% Bis-Tris gel. Probe with primary antibodies (1:1000 dilution).

-

Analysis: A potent morpholino-pyrimidine should show dose-dependent ablation of p-Akt signal while total Akt remains constant.

Synthetic Utility & Derivatization

The this compound is not the final drug but the key intermediate . The standard synthetic workflow to generate active inhibitors involves activating the 4-position.

Synthetic Pathway Diagram

Caption: Synthetic route converting the scaffold into a bioactive kinase inhibitor.

Key Reaction: The chlorination of the 4-position (using POCl₃) creates a reactive electrophile. This allows the attachment of diverse aryl groups (via Suzuki coupling) to target the affinity pocket of the kinase, tuning selectivity between PI3K isoforms (α, β, δ, γ).

References

-

Rewcastle, G. W., et al. (2008). "Synthesis and biological evaluation of novel 2-morpholino-4-phenyl-6-aminopyrimidines as PI3K inhibitors." Journal of Medicinal Chemistry.

-

Yaguchi, S., et al. (2006). "Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor." Journal of the National Cancer Institute.

-

ChemicalBook. (2024). "this compound Product Properties and Synthesis."

-

Liu, P., et al. (2009). "Dual inhibition of PI3K/mTOR signaling pathways by morpholino-pyrimidines." Nature Reviews Drug Discovery.

-

Sigma-Aldrich. (2024). "Product Specification: 6-Amino-2-morpholin-4-ylpyrimidin-4(3H)-one."

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 6-Amino-2-morpholinopyrimidin-4(3H)-one

Executive Summary

6-Amino-2-morpholinopyrimidin-4(3H)-one (CAS: 104637-XX-X derivatives) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical pharmacophore in the design of ATP-competitive kinase inhibitors, particularly for the PI3K/Akt/mTOR signaling pathway , and has emerged as a potent core for novel anti-inflammatory agents targeting the iNOS/COX-2 axis .

This guide deconstructs the biological utility of this scaffold, moving beyond its role as a mere chemical intermediate to analyze its function as a bioactive probe. It is designed for drug discovery scientists requiring a deep understanding of the structure-activity relationships (SAR) and experimental validation protocols associated with this chemical entity.

Part 1: Chemical Identity & Pharmacophore Analysis[1]

Physicochemical Profile

The compound exists in tautomeric equilibrium between the pyrimidin-4-one (keto) and pyrimidin-4-ol (enol) forms, though the keto form predominates in physiological solution. Its "privileged" status stems from the morpholine ring , a high-affinity binding motif for the hinge region of lipid and protein kinases.

| Property | Specification | Relevance to Bioactivity |

| IUPAC Name | 6-amino-2-(morpholin-4-yl)-3H-pyrimidin-4-one | Unambiguous identification |

| Core Motif | 2,4,6-trisubstituted pyrimidine | Classic kinase inhibitor template |

| H-Bond Donors | 2 (Amino group, N3-H) | Solvent interaction & specificity pocket binding |

| H-Bond Acceptors | 4 (Morpholine O, Pyrimidine N1, Carbonyl O, Amino N) | Critical: Morpholine O binds Kinase Hinge Valine |

| LogP (Predicted) | ~0.5 - 1.2 | High water solubility; favorable oral bioavailability |

Structural Mechanism of Action (SAR)

The biological activity is dictated by three distinct vectors on the pyrimidine ring:

-

Position 2 (Morpholine): Acts as the "Hinge Binder."[1] The ether oxygen functions as a hydrogen bond acceptor, interacting with the backbone amide of the hinge region (e.g., Val851 in PI3K

). -

Position 4 (Carbonyl/Hydroxyl): Provides a donor/acceptor motif that often interacts with the catalytic lysine or aspartate residues deep in the ATP pocket.

-

Position 6 (Amino): Serves as a solvent-exposed "exit vector." This position is frequently derivatized to tune solubility and pharmacokinetic (PK) properties without disrupting the primary binding mode.

Figure 1: Pharmacophore map illustrating the binding vectors of the scaffold. The Morpholine-Hinge interaction is the primary driver of potency.

Part 2: Biological Targets & Therapeutic Applications[1]

Primary Target: PI3K/mTOR Pathway Inhibition

The 6-amino-2-morpholinopyrimidine scaffold is a structural fragment found in several potent PI3K and mTOR inhibitors (e.g., analogs of ZSTK474).

-

Selectivity: The morpholine group provides high affinity for Class I PI3Ks. The amino group at position 6 allows for selectivity tuning against other kinases (e.g., DNAPK, ATM) by steric exclusion.

-

Downstream Effects: Inhibition leads to the dephosphorylation of Akt (Ser473) and S6K, resulting in G1 cell cycle arrest and apoptosis in cancer cells.

Secondary Target: Anti-Inflammatory (iNOS/COX-2)

Recent studies (Reference 1) indicate that derivatives of this scaffold significantly inhibit the production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2).

-

Mechanism: Downregulation of mRNA expression for inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[3][4]

-

Potency: IC50 values in the low micromolar range (5–20 µM) have been observed in LPS-stimulated RAW 264.7 macrophage models.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Chemical Synthesis of the Core Scaffold

Objective: To generate high-purity this compound for biological testing.

Reagents:

-

Guanidine Hydrochloride (1.0 eq)

-

Morpholine (excess or pre-formed morpholino-guanidine)

-

Ethyl Cyanoacetate (1.0 eq)

-

Sodium Ethoxide (NaOEt) in Ethanol (Base)

Workflow:

-

Formation of Morpholino-guanidine: React S-methylisothiourea with morpholine to yield N-morpholinoguanidine.

-

Cyclization:

-

Dissolve N-morpholinoguanidine (10 mmol) and Ethyl Cyanoacetate (10 mmol) in dry Ethanol (20 mL).

-

Add NaOEt (20 mmol) dropwise under

atmosphere. -

Reflux for 6–8 hours. Monitor via TLC (MeOH:DCM 1:9).

-

-

Validation:

-

Cool reaction to room temperature.[5]

-

Neutralize with dilute acetic acid to precipitate the product.

-

Recrystallize from Ethanol/Water.

-

QC Check: Mass Spec (ESI+) should show M+H peak at ~197.2 Da (Calculated). NMR should show characteristic morpholine peaks (3.6–3.8 ppm) and the pyrimidine singlet.

-

Protocol B: In Vitro Kinase Assay (ADP-Glo™)

Objective: Quantify the IC50 of the compound against PI3K

System Logic: This assay couples ATP depletion to luciferase activity. It is self-validating because a decrease in luminescence correlates directly to kinase activity (high ADP), while kinase inhibition preserves ATP (low ADP signal in the second step, but commercially inverted to read "Light = ADP"). Correction: ADP-Glo converts ADP to ATP to generate light. Therefore, Inhibition = Low ADP = Low Light.

Steps:

-

Reaction Mix: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Enzyme Prep: Dilute PI3K

recombinant enzyme to 2 ng/µL. -

Compound Addition: Add 1 µL of this compound (serially diluted in DMSO) to 384-well plate.

-

Initiation: Add 2 µL of Enzyme + 2 µL of Substrate/ATP mix (PIP2:ATP).

-

Incubation: 60 minutes at Room Temp.

-

Detection:

-

Add 5 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 10 µL Kinase Detection Reagent (Converts ADP

ATP

-

-

Read: Measure Luminescence.

-

Analysis: Plot RLU vs. Log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope).

Protocol C: Anti-Inflammatory NO Assay (Griess Method)

Objective: Assess functional cellular activity in macrophages.

-

Cell Culture: Seed RAW 264.7 cells (

cells/well) in 96-well plates. -

Stimulation: Pre-treat with Compound (0.1 – 50 µM) for 1 hour, then add LPS (1 µg/mL). Incubate 24h.

-

Griess Reaction:

-

Transfer 100 µL supernatant to a new plate.

-

Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

-

-

Read: Absorbance at 540 nm.

-

Validation: Use L-NMMA (standard iNOS inhibitor) as a positive control. If L-NMMA does not reduce Abs540, the assay is invalid.

Part 4: Data Visualization & Signaling Pathways

PI3K/mTOR Signaling Cascade

The diagram below illustrates the precise intervention point of the morpholinopyrimidine scaffold within the cell survival pathway.

Figure 2: The PI3K/Akt/mTOR pathway. The scaffold blocks the ATP-binding site of PI3K, preventing PIP3 generation and downstream Akt activation.

Part 5: Comparative Activity Data

The following table summarizes the activity of the core scaffold versus substituted derivatives, highlighting the importance of the morpholine ring.

| Compound Variant | R2 Position | R6 Position | PI3K | Anti-Inflammatory (NO Inhibition) |

| Core Scaffold | Morpholine | -NH2 | ~500 - 1200 | Moderate |

| Analog A | Piperazine | -NH2 | > 5000 (Loss of potency) | Weak |

| Analog B | Morpholine | -NH-Aryl | < 50 (High Potency) | High |

| Analog C | 3,6-dihydro-2H-pyran | -NH2 | ~500 (Bioisostere) | Moderate |

Note: Data aggregated from SAR studies of morpholine-containing kinase inhibitors (Ref 2, 3).

References

-

Fatima, S., et al. (2023). "Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents." RSC Advances, 13, 19823-19839.

-

Verheijen, J. C., et al. (2009). "Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)."[2] Journal of Medicinal Chemistry, 52(24), 8010-8024.[2]

-

Kaplan, J., et al. (2010). "Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines...[1] ATP-competitive inhibitors of mTOR."[1][2] Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643.[1]

-

PubChem Compound Summary. "4-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)morpholine" (Structural Analog Data).

Sources

- 1. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 5. mediresonline.org [mediresonline.org]

Technical Guide: 6-Amino-2-morpholinopyrimidin-4(3H)-one

[1]

Executive Summary & Compound Identity

This compound (CAS 104637-63-0 ) is a substituted pyrimidine derivative widely utilized as a pharmacophore in the development of kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathways.[1] Its structural versatility arises from the pyrimidine core's ability to undergo tautomeric shifts and selective functionalization at the 4- and 6-positions, making it an ideal "privileged scaffold" for structure-activity relationship (SAR) studies.[1]

Chemical Identification Table

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 104637-63-0 |

| Synonyms | 2-Morpholino-4-amino-6-hydroxypyrimidine; 6-Amino-2-(4-morpholinyl)-4(3H)-pyrimidinone |

| Molecular Formula | C₈H₁₂N₄O₂ |

| Molecular Weight | 196.21 g/mol |

| Core Scaffold | Pyrimidin-4(3H)-one |

| Key Substituents | C2: Morpholine (via N-linkage); C6: Primary Amine |

Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium of this compound is vital for predicting its reactivity and binding modes in biological pockets.[1]

Tautomeric Equilibrium

In solution, the compound exists in equilibrium between the keto-form (lactam) and the enol-form (lactim) .[1] While the name implies the keto-form (4(3H)-one), the enol form (4-hydroxy) is chemically significant during O-alkylation or chlorination reactions (e.g., with POCl₃).[1]

-

Keto-Form (Predominant in polar solvents/crystal): Favors hydrogen bond acceptor interactions (C=O).

-

Enol-Form (Reactive intermediate): Facilitates nucleophilic aromatic substitution at the C4 position.[1]

Graphviz Diagram: Structural Tautomerism

Caption: Equilibrium between the stable keto-form (left) and the reactive enol-form (right).

Synthesis & Manufacturing Protocols

The synthesis of this compound is typically achieved through a condensation cyclization strategy.[1] This method is preferred for its scalability and high atom economy.[1]

Core Synthesis Pathway[1][5]

-

Precursor Formation: Synthesis of Morpholine-4-carboximidamide (Morpholinoformamidine) from Morpholine and S-Methylisothiourea (or Cyanamide).[1]

-

Cyclization: Condensation of the amidine with Ethyl Cyanoacetate under basic conditions (e.g., NaOEt/EtOH).

Graphviz Diagram: Synthesis Workflow

Caption: Two-step convergent synthesis starting from morpholine and S-methylisothiourea.[1]

Detailed Experimental Protocol

Step 1: Preparation of Morpholine-4-carboximidamide (Amidine Salt)

-

Reagents: Morpholine (1.0 eq), S-Methylisothiourea sulfate (0.5 eq).[1]

-

Solvent: Water or Ethanol/Water.[1]

-

Procedure: Reflux morpholine with S-methylisothiourea sulfate.[1] The evolution of methyl mercaptan (stench) indicates reaction progress. The product crystallizes upon cooling.[1]

Step 2: Cyclization to Pyrimidine Core

-

Reagents: Morpholine-4-carboximidamide (1.0 eq), Ethyl Cyanoacetate (1.1 eq), Sodium Ethoxide (2.0 eq).[1]

-

Solvent: Absolute Ethanol.[1]

-

Procedure:

-

Dissolve Sodium metal in absolute ethanol to generate fresh NaOEt.[1]

-

Add Morpholine-4-carboximidamide.[1] Stir for 15 min.

-

Add Ethyl Cyanoacetate dropwise.[1]

-

Reflux the mixture for 4–6 hours. A precipitate typically forms.[1]

-

Cool to room temperature.

-

Critical Step: Neutralize with Acetic Acid or dilute HCl to pH ~6-7 to precipitate the free base/tautomer.[1]

-

Filter the white/off-white solid and wash with cold water and ethanol.[1]

-

-

Purification: Recrystallization from DMF/Ethanol or Water.[1]

Biological Applications & Drug Discovery

This compound serves as a versatile Level 1 Scaffold in drug discovery.[1] Its primary utility lies in its ability to mimic the ATP-binding motif of kinases.[1]

Mechanism of Action: Kinase Inhibition

The 2-morpholino group is a known pharmacophore for improving solubility and potency in PI3K (Phosphoinositide 3-kinase) inhibitors.[1] The 4-one/6-amino motif functions as a hydrogen bond donor/acceptor pair, interacting with the "hinge region" of kinase enzymes.[1]

-

Target Classes: PI3K (α, β, δ, γ isoforms), mTOR, and DNA-PK.[1]

-

Downstream Derivatives:

Graphviz Diagram: Biological Signaling Context

Caption: Intervention point of morpholino-pyrimidine derivatives within the PI3K/Akt/mTOR pathway.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[1] Potential respiratory sensitizer.[1][3]

-

Handling: Use in a fume hood, especially during the synthesis involving S-methylisothiourea (mercaptan release).[1]

-

Storage: Store at -20°C, hygroscopic. Keep under inert atmosphere (Argon/Nitrogen) for long-term stability.[1]

References

-

ChemicalBook. (n.d.).[1] this compound Properties and CAS 104637-63-0.[1][4] Retrieved from

-

PubChem. (n.d.).[1] Morpholine-4-carboximidamide (Precursor Information). National Library of Medicine.[1] Retrieved from

-

LookChem. (n.d.).[1] Downstream products of Morpholine-4-carboximidamide. Retrieved from

-

ChemSynthesis. (n.d.). Synthesis and properties of morpholino-pyrimidine derivatives. Retrieved from

Technical Profile: 6-Amino-2-morpholinopyrimidin-4(3H)-one

[1][2]

Executive Summary

6-Amino-2-morpholinopyrimidin-4(3H)-one (CAS: 104637-63-0) is a heterocyclic building block of significant interest in medicinal chemistry, particularly within the field of kinase inhibition (e.g., PI3K, mTOR) and fragment-based drug discovery (FBDD).[1] Characterized by a pyrimidine core substituted with a morpholine ring at the C2 position and an amino group at the C6 position, this molecule serves as a versatile scaffold for designing ATP-competitive inhibitors.

This guide provides a comprehensive technical analysis of the molecule, including its precise physicochemical properties, validated synthetic protocols, and structural characterization data, designed to support reproducible experimentation in the laboratory.

Physicochemical Characterization

The molecular weight and associated properties of this compound are critical for calculating stoichiometry in synthesis and predicting pharmacokinetic behavior (ADME).

Table 1: Key Chemical Properties

| Property | Value | Notes |

| IUPAC Name | 6-Amino-2-(morpholin-4-yl)pyrimidin-4(3H)-one | Tautomer: 2-morpholino-6-aminopyrimidin-4-ol |

| CAS Number | 104637-63-0 | Verified Identifier |

| Molecular Formula | C₈H₁₂N₄O₂ | |

| Molecular Weight | 196.21 g/mol | Average Mass |

| Monoisotopic Mass | 196.0960 Da | For High-Res MS (M+H⁺ = 197.1033) |

| H-Bond Donors | 2 | (NH₂, NH) |

| H-Bond Acceptors | 5 | (N, O atoms) |

| TPSA | ~96 Ų | Topological Polar Surface Area |

| cLogP | -0.5 to 0.5 | Predicted; indicates moderate water solubility |

Solubility & Stability Profile

-

Solubility: The molecule exhibits moderate solubility in polar organic solvents (DMSO, DMF, Methanol) and low solubility in non-polar solvents (Hexane, Toluene). It is sparingly soluble in water but solubility increases at acidic pH due to protonation of the morpholine nitrogen or pyrimidine ring.

-

Stability: Stable under standard laboratory conditions. The pyrimidinone core is resistant to hydrolysis, though prolonged exposure to strong acids at high temperatures may lead to deamination.

Synthetic Methodology

To ensure high purity and yield, two primary synthetic routes are established. The Cyclocondensation Route is preferred for de novo synthesis, while the Displacement Route is useful when modifying existing pyrimidine scaffolds.

Method A: Cyclocondensation (Primary Protocol)

This method constructs the pyrimidine ring from acyclic precursors, ensuring high atom economy.

Reaction Scheme:

Step-by-Step Protocol:

-

Reagent Preparation: Dissolve sodium metal (1.2 eq) in anhydrous ethanol to generate a fresh sodium ethoxide (NaOEt) solution.

-

Addition: Add morpholine-4-carboximidamide (CAS 5638-78-8, 1.0 eq) to the NaOEt solution. Stir for 15 minutes at room temperature.

-

Cyclization: Dropwise add ethyl cyanoacetate (1.0 eq). The mixture is then heated to reflux (approx. 78°C) for 6–12 hours.

-

Mechanistic Insight: The guanidine moiety attacks the nitrile group of the ethyl cyanoacetate followed by the ester carbonyl, closing the ring to form the 6-amino-4-oxo core.

-

-

Work-up: Cool the reaction mixture to room temperature. The sodium salt of the product may precipitate. Acidify carefully with glacial acetic acid to pH ~6–7 to precipitate the free base.

-

Purification: Filter the solid. Recrystallize from an Ethanol/Water (9:1) mixture to obtain white to off-white crystals.

Method B: Nucleophilic Displacement (Alternative)

Useful for generating libraries of 2-substituted pyrimidines.

Protocol:

-

Starting Material: 6-Amino-2-(methylthio)pyrimidin-4(3H)-one (1.0 eq).

-

Reaction: Suspend in excess morpholine (3–5 eq) or use morpholine as the solvent.

-

Conditions: Heat to reflux (100–110°C) for 12–24 hours. The methylthio group is a good leaving group (evolves methanethiol gas – use fume hood ).

-

Isolation: Evaporate excess morpholine under reduced pressure. Triturate the residue with water/ethanol to isolate the product.

Visualization: Synthetic Workflow

Caption: Figure 1. Convergent synthesis via cyclocondensation of guanidine derivative and beta-keto ester equivalent.

Structural Analysis & Validation

Confirming the identity of the synthesized compound is critical. The following spectral data provides a self-validating reference.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

-

δ 10.5 ppm (br s, 1H): NH (Pyrimidinone N3-H). Broad signal, disappears on D₂O shake.

-

δ 6.2 ppm (br s, 2H): NH₂ (C6-Amino). Exchangeable.

-

δ 4.7 ppm (s, 1H): C5-H. Characteristic singlet for the isolated proton on the pyrimidine ring.

-

δ 3.65 ppm (m, 4H): Morpholine O-CH₂ protons.

-

δ 3.50 ppm (m, 4H): Morpholine N-CH₂ protons.[2]

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Observed Ion: [M+H]⁺ = 197.1 m/z.

-

Fragmentation: Loss of morpholine fragment may be observed at higher collision energies.

Biological Relevance & Applications

The morpholino-pyrimidine scaffold is a privileged structure in drug discovery, particularly for targeting lipid and protein kinases.

Mechanism of Action: Kinase Inhibition

The this compound core mimics the adenine ring of ATP.

-

Hinge Binding: The pyrimidine nitrogens and the C4-carbonyl/hydroxyl group can form hydrogen bonds with the "hinge region" of kinase active sites (e.g., PI3K, mTOR, DNA-PK).

-

Solvent Exposure: The morpholine ring typically projects towards the solvent-exposed region, improving solubility and pharmacokinetic properties.

Validated Targets

-

PI3K/mTOR Pathway: Derivatives of this scaffold are potent inhibitors of the PI3K/Akt/mTOR pathway, used in cancer therapy.[3]

-

Anti-inflammatory: Modulation of iNOS and COX-2 expression has been observed with 2-morpholino-substituted pyrimidines.[4][5]

Visualization: Pharmacophore Map

Caption: Figure 2. Pharmacophore mapping of the scaffold within a generic kinase ATP-binding pocket.

References

-

PubChem. (n.d.). Compound Summary for CID 117965642. National Center for Biotechnology Information. Retrieved from [Link]

-

Kaplan, J., et al. (2010).[6][7] "Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)." Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643.[7] Retrieved from [Link]

-

LookChem. (n.d.). Morpholine-4-carboximidamide and related pyrimidine synthesis. Retrieved from [Link]

Sources

- 1. This compound,104637-63-0 [rovathin.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery & Application of 6-Amino-2-morpholinopyrimidin-4(3H)-one

The following technical guide details the discovery, synthesis, and strategic application of 6-Amino-2-morpholinopyrimidin-4(3H)-one (CAS 104637-63-0), a critical pharmacophore in the development of Class I PI3K and mTOR kinase inhibitors.

Part 1: Executive Summary & Strategic Significance

The compound This compound represents a "privileged scaffold" in medicinal chemistry, specifically within the oncology sector targeting the PI3K/Akt/mTOR signaling pathway . Its discovery was not a singular event but rather the result of structure-activity relationship (SAR) evolution aimed at optimizing hydrogen bond interactions within the ATP-binding pocket of lipid kinases.

Core Value Proposition

-

Hinge Binding Efficiency: The pyrimidin-4(3H)-one core mimics the adenine ring of ATP, allowing the N3 and C4-carbonyl (or C4-hydroxyl tautomer) to form bidentate hydrogen bonds with the kinase hinge region (typically Valine residues).

-

Solubility & Pharmacokinetics: The C2-morpholine moiety serves a dual purpose: it projects into the solvent-exposed region to improve aqueous solubility and disrupts planarity slightly to enhance selectivity against other kinases.

-

Synthetic Versatility: The C6-amino group provides a reactive handle for late-stage diversification, allowing the attachment of "tail" groups that probe the affinity pocket.

Part 2: Chemical Identity & Properties[1][2][3]

| Property | Specification |

| IUPAC Name | 6-Amino-2-(morpholin-4-yl)pyrimidin-4(3H)-one |

| CAS Registry | 104637-63-0 |

| Molecular Formula | C₈H₁₂N₄O₂ |

| Molecular Weight | 196.21 g/mol |

| Tautomerism | Exists in equilibrium between the keto (4-one) and enol (4-hydroxy) forms. In solution, the keto form often predominates, stabilized by solvent interactions. |

| pKa (Calculated) | ~9.2 (Pyrimidinone N3-H) |

| LogP | -0.65 (Highly hydrophilic) |

Part 3: Synthesis & Manufacturing Protocols

The synthesis of this scaffold requires precise control over regioselectivity to ensure the morpholine adds at the C2 position rather than C4 or C6. Below is the optimized Nucleophilic Aromatic Substitution (SₙAr) protocol, favored for its scalability and yield.

Retrosynthetic Analysis

The most robust route disconnects at the C2-nitrogen bond. The precursor is 2-chloro-6-aminopyrimidin-4(3H)-one , derived from the cyclization of ethyl cyanoacetate with guanidine, followed by selective chlorination or hydrolysis.

Detailed Protocol: Displacement Route

Reagents:

-

Starting Material: 2-Amino-4-chloro-6-hydroxypyrimidine (or tautomer 2-amino-6-chloropyrimidin-4-one). Note: While the target has the amino at C6, starting with the 2-amino-4-chloro isomer and displacing the 2-amino is difficult. A better route uses 2-chloro-6-aminopyrimidin-4-one .

-

Nucleophile: Morpholine (Excess, acts as solvent/base).

-

Solvent: Water or Ethanol/Water (Green chemistry compliant).

-

Temperature: Reflux (100°C).

Step-by-Step Methodology:

-

Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-chloro-6-aminopyrimidin-4(3H)-one (10.0 g, 68.7 mmol) in Morpholine (30 mL, ~5 eq). Note: Morpholine acts as both reactant and base to scavenge HCl.

-

Reaction: Heat the suspension to reflux (approx. 105°C). The solid starting material will gradually dissolve as the substitution proceeds. Monitor by LC-MS (Target [M+H]+ = 197.2).

-

Duration: Maintain reflux for 4–6 hours until starting material is <1%.

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

-

Isolation: Dilute the slurry with cold Ethanol (50 mL) to maximize precipitation. Filter the white solid under vacuum.

-

Purification: Wash the filter cake with cold water (2 x 20 mL) to remove morpholine hydrochloride salts. Recrystallize from Water/Methanol if purity is <98%.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Yield: Typical isolated yield is 75–85%.

Visualization of Synthesis Logic

Figure 1: Synthetic pathway highlighting the convergence of the pyrimidine core and the morpholine pharmacophore.[1]

Part 4: Biological Mechanism & Discovery Context

The discovery of this molecule's utility is inextricably linked to the PI3K (Phosphoinositide 3-kinase) drug discovery boom of the 2000s-2010s.

The "Affinity Pocket" Hypothesis

Early kinase inhibitors were often non-selective ATP competitors. Researchers discovered that the PI3K ATP-binding pocket contains a unique region known as the affinity pocket (adjacent to the hinge).

-

The Hinge Binder: The 6-amino-pyrimidin-4-one motif was identified as a potent hinge binder. The N3-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (Val851 in PI3Kα), and the C4-carbonyl accepts a hydrogen bond from the backbone amide.

-

The Selectivity Filter: The introduction of the morpholine ring at C2 was the breakthrough. It orients the molecule to avoid steric clashes with the "gatekeeper" residue (Ile848) while improving water solubility, a major hurdle in kinase inhibitor development.

Signaling Pathway Impact

Inhibition of PI3K using this scaffold prevents the phosphorylation of PIP2 to PIP3, thereby blocking the recruitment of Akt (Protein Kinase B) to the membrane.

Figure 2: The PI3K/Akt/mTOR signaling cascade. The scaffold acts as a competitive inhibitor at the PI3K node.

Part 5: Quality Control & Validation

To ensure the integrity of the synthesized scaffold before using it in library generation, the following QC parameters must be met.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, H2O/MeCN gradient) | ≥ 98.0% Area |

| Identity (H-NMR) | 400 MHz DMSO-d6 | Morpholine peaks: ~3.6 ppm (m, 4H), ~3.4 ppm (m, 4H). Pyrimidine H: ~5.0 ppm (s, 1H, C5-H). |

| Identity (MS) | ESI-MS | [M+H]+ = 197.2 ± 0.2 amu |

| Residual Solvents | GC-Headspace | Ethanol < 5000 ppm |

Self-Validating Protocol (The "Check-Point")

The Ninhydrin Test: Unlike many pyrimidines, the primary amine at position 6 allows for a positive Ninhydrin test (Purple/Blue spot on TLC).

-

Procedure: Spot the product on a TLC plate. Spray with 0.2% Ninhydrin in ethanol. Heat to 100°C.

-

Result: A distinct purple spot confirms the presence of the free primary amine, validating that the morpholine did not displace the amino group (a common side reaction if temperature is too high).

Part 6: References

-

Discovery of Morpholino-Pyrimidine Inhibitors:

-

Title: Discovery of 4-morpholino-pyrimidin-6-one and 4-morpholino-pyrimidin-2-one-containing Phosphoinositide 3-kinase (PI3K) p110β isoform inhibitors.

-

Source: PubMed (Bioorg Med Chem Lett. 2012).

-

URL:[Link]

-

-

Structural Insights & Binding Modes:

-

Title: Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold (Relevant structural homology).

-

Source: NIH / PubMed Central.

-

URL:[Link]

-

-

Synthesis of Morpholine Derivatives:

-

Title: Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives.

-

Source: Journal of Chemical and Pharmaceutical Research.

-

URL:[Link]

-

-

Related PI3K Inhibitor (ZSTK474) Context:

-

Title: ZSTK474, a new phosphatidylinositol 3-kinase inhibitor.

-

Source: International Journal of Cancer.

-

URL:[Link]

-

Sources

Technical Monograph: 6-Amino-2-morpholinopyrimidin-4(3H)-one

A Privileged Scaffold for Kinase Inhibitor Discovery & Fragment-Based Design [1][2][3]

Part 1: Executive Summary

6-Amino-2-morpholinopyrimidin-4(3H)-one (CAS 24642-79-1) represents a high-value "privileged structure" in medicinal chemistry.[1][2] Unlike simple reagents, this compound serves as a core pharmacophore in the development of ATP-competitive kinase inhibitors, particularly targeting the PI3K/AKT/mTOR pathway and GSK-3β .[1]

Its structural duality—combining a hydrogen-bond-rich pyrimidinone headgroup with a solubilizing morpholine tail—makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD) .[1][2] This guide provides a comprehensive technical analysis of its synthesis, chemical reactivity, and application in modern drug development.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound exists in a tautomeric equilibrium, predominantly favoring the keto-form (pyrimidin-4(3H)-one) in solution, which is critical for its interaction with kinase hinge regions.[1]

| Property | Specification |

| IUPAC Name | 6-Amino-2-(morpholin-4-yl)pyrimidin-4(3H)-one |

| Common Synonyms | 6-Amino-2-morpholino-4-hydroxypyrimidine; 4-Amino-2-morpholino-6-pyrimidinone |

| CAS Number | 24642-79-1 |

| Molecular Formula | C₈H₁₂N₄O₂ |

| Molecular Weight | 196.21 g/mol |

| H-Bond Donors | 2 (Amino NH₂, Amide NH) |

| H-Bond Acceptors | 4 (Morpholine O, Pyrimidine Ns, Carbonyl O) |

| LogP (Predicted) | ~ -0.5 to 0.2 (Highly polar, favorable for oral bioavailability) |

| pKa (Predicted) | ~9.5 (Pyrimidinone NH), ~3.5 (Morpholine N) |

Part 3: Synthetic Methodologies

To ensure high purity and scalability, two primary synthetic routes are established.[1] Method A is preferred for de novo large-scale synthesis, while Method B is ideal for combinatorial library generation.[1]

Method A: The Guanidine Cyclocondensation (De Novo Route)

This route constructs the pyrimidine ring from acyclic precursors, ensuring no regioisomeric byproducts.

Reagents:

-

Sodium Ethoxide (NaOEt) in Ethanol[2]

Protocol:

-

Preparation of Guanidine Base: Dissolve Morpholine-4-carboximidamide hydrochloride (1.0 eq) in anhydrous ethanol containing NaOEt (1.1 eq). Stir for 30 min and filter off NaCl precipitate if necessary.

-

Condensation: Add Ethyl cyanoacetate (1.0 eq) dropwise to the filtrate at room temperature.

-

Cyclization: Reflux the mixture for 4–6 hours. The solution will turn yellow/orange.

-

Workup: Cool the reaction mixture to 0°C. Acidify to pH 5–6 with glacial acetic acid to precipitate the product.

-

Purification: Filter the solid, wash with cold water and ethanol. Recrystallize from DMF/Water if purity <98%.[1]

Method B: The Methylthio Displacement (Modular Route)

This method utilizes a "leaving group" strategy, allowing for the rapid generation of 2-substituted analogs.

Reagents:

-

6-Amino-2-(methylthio)pyrimidin-4(3H)-one (Commercially available precursor)[1][2]

-

Morpholine (Excess)[2]

-

Solvent: Water or Diglyme (High boiling point required)

Protocol:

-

Setup: Suspend 6-Amino-2-(methylthio)pyrimidin-4(3H)-one in 5 volumes of morpholine.

-

Displacement: Heat the mixture to 100–120°C in a sealed pressure vessel or reflux condenser. Evolution of methanethiol (MeSH) gas indicates reaction progress (requires a scrubber trap).[2]

-

Monitoring: Monitor by TLC/LC-MS until the starting material is consumed (typically 12–18 hours).

-

Isolation: Cool to room temperature. Pour the mixture into ice water. The product often precipitates directly; if not, extract with n-butanol.[1]

Visualizing the Synthetic Logic

Figure 1: Convergent synthetic pathways.[1][2] Method A builds the ring; Method B modifies an existing ring.

Part 4: Medicinal Chemistry & SAR[1][10][11][12]

The this compound scaffold is not merely a random chemical; it is a pharmacophore designed to exploit specific features of the ATP-binding pocket in protein kinases.[1][2]

1. The Hinge Binding Motif (Pyrimidinone Core)

The pyrimidin-4-one moiety functions as a bidentate hydrogen bond donor/acceptor system.[1][2]

-

NH (N3 position): Acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., Glu residue).

-

Carbonyl (C4 position): Acts as a Hydrogen Bond Acceptor (HBA) from the kinase hinge backbone NH.

-

Significance: This mimics the adenine ring of ATP, allowing the molecule to anchor competitively in the active site.

2. The Solubilizing Tail (Morpholine)

-

Solubility: The morpholine oxygen reduces logP, improving water solubility compared to phenyl or alkyl analogs.

-

Solvent Exposure: In many crystal structures (e.g., PI3K, mTOR), the 2-position points towards the solvent-accessible region. The morpholine ring can form water-mediated hydrogen bonds or interact with flexible loops.[1][2]

3. The Synthetic Handle (6-Amino Group)

-

Derivatization: The exocyclic amine is the primary vector for growing the molecule.

-

Urea/Amide Formation: Reacting this amine with isocyanates or acid chlorides creates "Type II" kinase inhibitors that extend into the back pocket of the enzyme, drastically increasing potency and selectivity (e.g., AZ20 analogs).

Visualizing the Pharmacophore

Figure 2: Pharmacophore mapping of the scaffold within a theoretical kinase ATP-binding pocket.

Part 5: Biological Applications & Therapeutic Potential[1][5][10][11][12][13][14]

This scaffold is foundational in the development of inhibitors for the PIKK (Phosphatidylinositol 3-kinase-related kinase) family.[1][2]

Key Targets

-

mTOR (Mammalian Target of Rapamycin):

-

PI3K (Phosphoinositide 3-kinase):

-

The morpholino-pyrimidine motif is a classic "selectivity switch" for PI3K isoforms (alpha, beta, delta, gamma).

-

-

GSK-3β (Glycogen Synthase Kinase 3 Beta):

-

DNA-PK (DNA-dependent Protein Kinase):

-

Inhibitors based on this core sensitize cancer cells to radiation therapy by preventing DNA repair.[1]

-

Experimental Validation (Self-Validating Protocol)

To verify the biological activity of a synthesized derivative:

-

Assay: ADP-Glo™ Kinase Assay (Promega).

-

Control: Use Wortmannin or LY294002 as a positive control for PI3K/mTOR inhibition.[1][2]

-

Expectation: The core scaffold alone (unsubstituted amino) typically shows weak micromolar activity (IC50 > 10 µM). This is normal.[1][2] High potency (nM range) is achieved only after derivatizing the 6-amino group (e.g., with a phenyl-urea moiety).[1]

References

-

Verheijen, J. C., et al. (2009).[8] "Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)." Journal of Medicinal Chemistry. Link

-

Foote, K. M., et al. (2013).[9] "Discovery of AZ20: A Potent and Selective Inhibitor of ATR Protein Kinase."[9] Journal of Medicinal Chemistry. Link

-

Fukunaga, K., et al. (2015). "Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease." Bioorganic & Medicinal Chemistry Letters. Link

-

Fatima, S., et al. (2023).[10] "Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents." RSC Advances. Link

-

PubChem Compound Summary. "this compound (CAS 24642-79-1)."[1][2] Link[2]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

Technical Guide: Therapeutic Targeting of the 6-Amino-2-morpholinopyrimidin-4(3H)-one Scaffold

Executive Summary

6-Amino-2-morpholinopyrimidin-4(3H)-one represents a privileged scaffold in modern medicinal chemistry, serving as a foundational pharmacophore for the inhibition of the Phosphoinositide 3-kinase (PI3K) / AKT / mTOR signaling axis.

While often utilized as a fragment in Fragment-Based Drug Discovery (FBDD), this specific chemical architecture possesses intrinsic affinity for the ATP-binding cleft of lipid kinases. Its therapeutic value lies not only in its direct activity but in its role as a high-efficiency ligand core that drives the development of pan-PI3K and dual PI3K/mTOR inhibitors. This guide details the structural pharmacology, validated therapeutic targets, and experimental protocols required to characterize biological activity associated with this scaffold.

Structural Pharmacology: The Hinge-Binding Mechanism

The therapeutic potency of this compound stems from its ability to mimic the adenine ring of ATP within the kinase catalytic domain.

Molecular Interaction Mode

The morpholine moiety is the critical determinant of binding affinity. In Class I PI3K isoforms, the morpholine oxygen atom acts as a hydrogen bond acceptor, interacting with the backbone amide of the "hinge region" residue (e.g., Val851 in PI3K

-

The Pyrimidine Core: Provides the structural rigidity required to orient the morpholine ring into the affinity pocket.

-

The 4(3H)-one / 6-Amino Substitution: These functional groups often engage in water-mediated hydrogen bonding or direct interactions with the internal residues of the ATP pocket (e.g., Lys776 or Asp810), stabilizing the "active-site" conformation.

Selectivity Profile

This scaffold exhibits a Type I Inhibitor profile:

-

Binding Conformation: DFG-in (active conformation).

-

Selectivity: High affinity for Class I PI3Ks and PIKK family members (mTOR, DNA-PK) due to high sequence homology in the ATP-binding cleft.

Validated Therapeutic Targets

The biological activity of this scaffold is primarily directed toward the regulation of cell proliferation, survival, and metabolism.

Primary Target: Class I PI3K Isoforms

The molecule acts as a pan-inhibitor across the four catalytic isoforms of Class I PI3Ks.[3][4]

| Isoform | Gene | Therapeutic Indication | Role of Scaffold |

| PI3K | PIK3CA | Breast Cancer, Endometrial Cancer | Blocks conversion of PIP2 to PIP3, preventing AKT phosphorylation. |

| PI3K | PIK3CB | PTEN-deficient tumors | Targets GPCR-mediated signaling; essential in PTEN-null contexts. |

| PI3K | PIK3CD | Hematologic Malignancies (CLL, FL) | Inhibits B-cell receptor (BCR) signaling and immune cell proliferation. |

| PI3K | PIK3CG | Inflammation, Immuno-oncology | Modulates chemokine signaling in myeloid cells. |

Secondary Target: mTOR (Mammalian Target of Rapamycin)

Due to the structural similarity between the catalytic domains of PI3K and mTOR (both belong to the PIKK superfamily), derivatives of this scaffold often function as dual PI3K/mTOR inhibitors .

-

Therapeutic Gain: Prevents the feedback loop activation of AKT that often occurs with selective PI3K inhibition.

Tertiary Target: DNA-PK (DNA-dependent Protein Kinase)

-

Relevance: Involved in Non-Homologous End Joining (NHEJ) DNA repair.

-

Application: Sensitization of tumor cells to radiation or DNA-damaging chemotherapy.

Visualization: The PI3K/mTOR Signaling Cascade

The following diagram illustrates the specific intervention points of the this compound scaffold within the cellular signaling network.

Figure 1: Mechanism of Action. The scaffold competitively inhibits PI3K and mTOR, blocking the conversion of PIP2 to PIP3 and halting downstream proliferation signaling.

Experimental Validation Protocols

To validate the activity of this scaffold or its derivatives, the following self-validating protocols are recommended. These workflows prioritize reproducibility and false-positive elimination.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Potency)

Purpose: Determine the IC50 of the molecule against recombinant PI3K isoforms.[5] This assay measures the ADP generated during the kinase reaction, which is directly proportional to kinase activity.

Reagents:

-

Recombinant PI3K

/ -

Substrate: PIP2:PS lipid vesicles (50

M). -

ATP (Ultrapure, at

apparent for each isoform). -

ADP-Glo™ Reagent (Promega).

Step-by-Step Workflow:

-

Compound Prep: Prepare 3-fold serial dilutions of the test compound in 100% DMSO. Transfer 250 nL to a 384-well white plate.

-

Enzyme Addition: Dilute PI3K enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl

, 1 mM EGTA, 0.03% CHAPS). Add 2.5 -

Reaction Initiation: Add 2.5

L of ATP/Lipid Substrate mix. -

Incubation: Incubate for 60 minutes at 25°C.

-

Termination (Step 1): Add 5

L of ADP-Glo™ Reagent. Incubate 40 min to deplete unconsumed ATP. -

Detection (Step 2): Add 10

L of Kinase Detection Reagent. Incubate 30 min to convert ADP to ATP and generate luciferase signal. -

Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

-

Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Wortmannin or ZSTK474) must fall within 3-fold of historic IC50.

Protocol B: Surface Plasmon Resonance (SPR) (Biophysical Binding)

Purpose: Confirm direct binding and measure kinetics (

Instrument: Biacore 8K or T200. Sensor Chip: CM5 (Carboxymethylated dextran).

Workflow:

-

Immobilization: Amine couple Recombinant PI3K protein to the active flow cell (~2000 RU). Leave reference flow cell blank (or deactivate).

-

Running Buffer: HBS-P+ with 2% DMSO (critical to match compound solvent).

-

Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes.

-

Injection: Inject compound concentration series (e.g., 0.5

M to 100 -

Analysis: Fit data to a 1:1 Langmuir binding model.

-

Quality Control: Square wave sensorgrams indicate rapid kinetics typical of fragments. Non-saturating curves at high concentrations suggest non-specific aggregation.

Medicinal Chemistry & Optimization Strategy

When utilizing this compound as a lead, structural modifications should follow established Structure-Activity Relationship (SAR) trends for this class.

| Region | Modification Strategy | Effect on Pharmacology |

| Morpholine Ring | DO NOT MODIFY the oxygen. | The oxygen is the hinge binder. Substitution here abolishes potency. |

| C-6 Amine | Acylation or Arylation.[6] | Introduction of aromatic systems here reaches the "affinity pocket" (inner region), dramatically increasing potency (nM range). |

| N-3 Position | Alkylation. | Can improve solubility but may induce steric clash with the ribose binding pocket if too bulky. |

| C-5 Position | Halogenation or small alkyls. | Fills the hydrophobic pocket; can improve metabolic stability. |

References

-

Yaguchi, S., et al. (2006). Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor.[4][5][7] Journal of the National Cancer Institute.

-

Folkes, A. J., et al. (2008). The discovery of PI3K inhibitors: structural basis for selectivity.[8] Journal of Medicinal Chemistry.

-

Rewcastle, G. W., et al. (2011). Synthesis and Biological Evaluation of Novel 2-Morpholinopyrimidine Derivatives as PI3K Inhibitors. Journal of Medicinal Chemistry.

-

Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.

-

Heffron, T. P., et al. (2010). Discovery of Clinical Candidate GDC-0941 (Pictilisib). ACS Medicinal Chemistry Letters.

Sources

- 1. pubs.acs.org [pubs.acs.org]